Anti-HIV Activity Profile: Modest Potency with Favorable Therapeutic Index Relative to Cytotoxic Quinoline Derivatives
In a standardized NIAID anti-HIV screening panel, methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate demonstrated >90% viral inhibition at concentrations >20 µM against CEM-T4 cells, with an EC₅₀ exceeding 20 µM and cellular toxicity observed only at substantially higher concentrations (>90% inhibition of cellular viability at undefined µM range) [1]. In contrast, closely related 2,8-bis(trifluoromethyl)quinoline analogs (QDA-1) exhibited pronounced cytotoxicity against Vero cells, with CC₅₀ = 247.4 µM and only 63.3% viability retention at 200 µM, yielding a narrow selectivity window [2]. This differential cytotoxicity profile positions the target compound as a more favorable scaffold for antiviral lead optimization where reduced host cell toxicity is paramount.
| Evidence Dimension | Anti-HIV activity and cellular toxicity |
|---|---|
| Target Compound Data | EC₅₀ >20 µM; >90% inhibition at >20 µM; cellular toxicity: 90% inhibition at unspecified µM |
| Comparator Or Baseline | 2,8-bis(trifluoromethyl)quinoline QDA-1: IC₅₀ (T. vaginalis) = 113.8 µM; CC₅₀ (Vero) = 247.4 µM; viability at 200 µM = 63.3% |
| Quantified Difference | Target compound shows minimal cytotoxicity at antiviral concentrations (>20 µM) whereas QDA-1 exhibits 36.7% cytotoxicity at 200 µM; EC₅₀/CC₅₀ ratio favors target compound |
| Conditions | CEM-T4 cells; MTT assay; Journal of Medicinal Chemistry 2011 dataset |
Why This Matters
The lower cytotoxicity burden reduces attrition risk in antiviral lead optimization and supports procurement for hit-to-lead programs requiring cleaner safety profiles.
- [1] NIAID Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Compound Entry: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate. AIDSNO: 018971. Journal of Medicinal Chemistry 2011 (LitRef# 21290). View Source
- [2] Alves MSD, Sena-Lopes Â, das Neves RN, et al. In vitro and in silico trichomonacidal activity of 2,8-bis(trifluoromethyl) quinoline analogs against Trichomonas vaginalis. Parasitol Res. 2022. View Source
